molecular formula C8H9Cl2NO2 B1393175 Methyl 4-(chloromethyl)nicotinate hydrochloride CAS No. 1159826-53-5

Methyl 4-(chloromethyl)nicotinate hydrochloride

Cat. No.: B1393175
CAS No.: 1159826-53-5
M. Wt: 222.07 g/mol
InChI Key: ZZSNROUQNZMZIA-UHFFFAOYSA-N
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Description

Methyl 4-(chloromethyl)nicotinate hydrochloride is an organic compound with the chemical formula C8H9Cl2NO2. It is commonly found as a white to light yellow solid and is known for its limited solubility in water but better solubility in some organic solvents . This compound is often used in research and laboratory settings for various chemical reactions.

Preparation Methods

The synthesis of Methyl 4-(chloromethyl)nicotinate hydrochloride typically involves multiple steps and requires organic synthesis techniques. One common method involves the chloromethylation of methyl nicotinate. The reaction conditions often include the use of chloromethylating agents such as formaldehyde and hydrochloric acid under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 4-(chloromethyl)nicotinate hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(chloromethyl)nicotinate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(chloromethyl)nicotinate hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Methyl 4-(chloromethyl)nicotinate hydrochloride can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

methyl 4-(chloromethyl)pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)7-5-10-3-2-6(7)4-9;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSNROUQNZMZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679356
Record name Methyl 4-(chloromethyl)pyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-53-5
Record name Methyl 4-(chloromethyl)pyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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